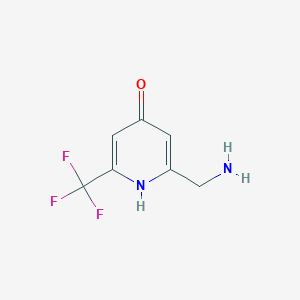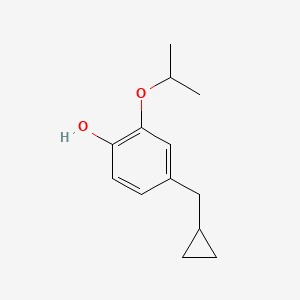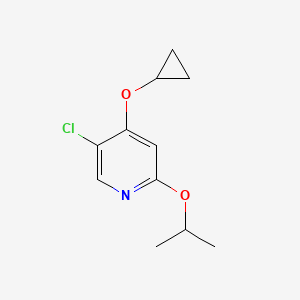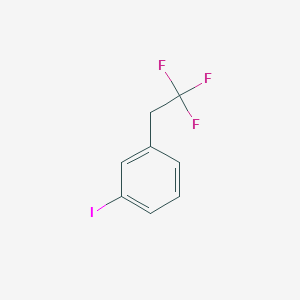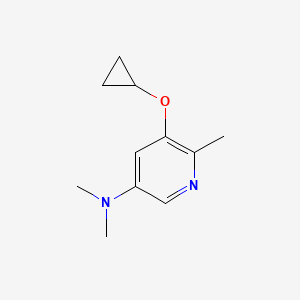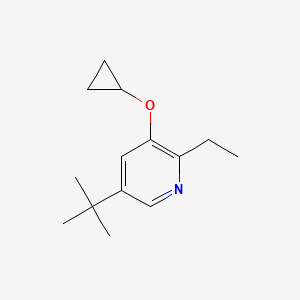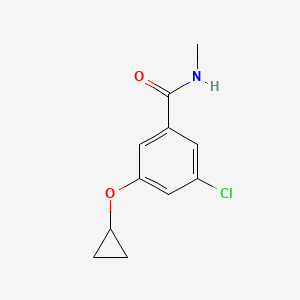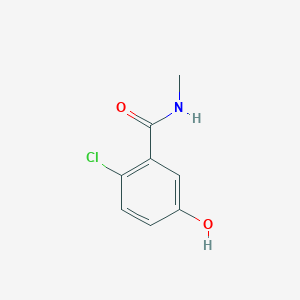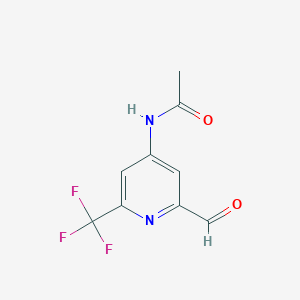![molecular formula C8H5F3N2O4 B14841310 [6-Nitro-4-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14841310.png)
[6-Nitro-4-(trifluoromethyl)pyridin-2-YL]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[6-Nitro-4-(trifluoromethyl)pyridin-2-YL]acetic acid is a chemical compound characterized by the presence of a nitro group, a trifluoromethyl group, and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the nitration of 4-(trifluoromethyl)pyridine, followed by the reaction with acetic acid derivatives under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and subsequent reactions using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The trifluoromethyl group can participate in various reduction reactions.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products:
Reduction of the nitro group: Amino derivatives.
Substitution reactions: Various substituted pyridine derivatives.
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Acts as a precursor for the synthesis of various heterocyclic compounds.
Biology:
- Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
Mecanismo De Acción
The mechanism of action of [6-Nitro-4-(trifluoromethyl)pyridin-2-YL]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
[5-(Trifluoromethyl)pyridin-2-yl]thioacetic acid: Similar structure but with a thioacetic acid moiety.
[6-Trifluoromethyl-pyridin-2-yl]-acetic acid: Lacks the nitro group.
Uniqueness:
- The presence of both nitro and trifluoromethyl groups on the pyridine ring makes [6-Nitro-4-(trifluoromethyl)pyridin-2-YL]acetic acid unique in terms of its reactivity and potential applications. The combination of these functional groups can lead to enhanced biological activity and stability compared to similar compounds .
Propiedades
Fórmula molecular |
C8H5F3N2O4 |
|---|---|
Peso molecular |
250.13 g/mol |
Nombre IUPAC |
2-[6-nitro-4-(trifluoromethyl)pyridin-2-yl]acetic acid |
InChI |
InChI=1S/C8H5F3N2O4/c9-8(10,11)4-1-5(3-7(14)15)12-6(2-4)13(16)17/h1-2H,3H2,(H,14,15) |
Clave InChI |
KXQRYRMBSXHJFW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1CC(=O)O)[N+](=O)[O-])C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







